molecular formula C12H19NO B1502929 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 959237-75-3

8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B1502929
CAS No.: 959237-75-3
M. Wt: 193.28 g/mol
InChI Key: SEQOWFVBIFCUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one (CAS Number: 959237-75-3) is a bicyclic compound that belongs to the tropane alkaloid family, known for its significant biological activities, particularly in the central nervous system. This article explores its biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C12H19NO
  • Molecular Weight : 193.28 g/mol
  • Purity : Typically around 95% .

The primary mechanism of action for this compound involves its interaction with opioid receptors, particularly the mu-opioid receptors. This compound acts as an antagonist, which can modulate pain pathways without the central side effects commonly associated with opioid medications.

Target Receptors

  • Mu Opioid Receptors : These receptors are crucial in pain modulation and are widely distributed in the central nervous system and peripheral tissues .

Biochemical Pathways

Research indicates that compounds within the tropane alkaloid family can influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation may contribute to their analgesic and psychoactive effects .

Biological Activity

The biological activities of this compound include:

  • Analgesic Effects : As a mu-opioid receptor antagonist, it has potential applications in treating conditions associated with opioid-induced bowel dysfunction without compromising analgesic efficacy .
  • Neurotransmitter Modulation : The compound may affect dopamine transporters, which play a role in addiction and mood regulation .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound and related compounds:

  • Opioid Receptor Studies : A study demonstrated that modifications to the bicyclic structure could enhance selectivity for kappa opioid receptors while reducing side effects associated with mu receptor activation .
  • Dopamine Transporter Inhibition : Research highlighted the potential of similar compounds as dopamine uptake inhibitors, indicating a pathway for developing treatments for cocaine addiction .
  • Pharmacokinetic Profiles : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds suggest favorable profiles for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Analgesic EffectsAntagonist at mu-opioid receptors
Neurotransmitter ModulationInfluences dopamine transporter activity
Kappa Opioid SelectivityEnhanced selectivity observed in modified analogs

Properties

IUPAC Name

8-cyclopentyl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c14-12-7-10-5-6-11(8-12)13(10)9-3-1-2-4-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQOWFVBIFCUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3CCC2CC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672411
Record name 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-75-3
Record name 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
Reactant of Route 2
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 3
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 4
Reactant of Route 4
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 5
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 6
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.